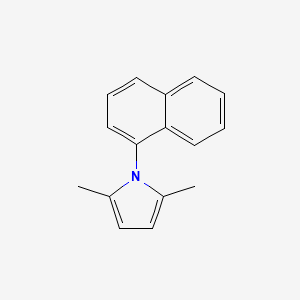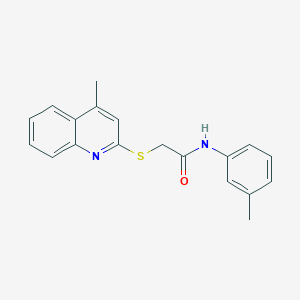
2,5-dimethyl-1-(1-naphthyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,5-dimethyl-1-(1-naphthyl)-1H-pyrrole” is a chemical compound with the molecular formula C17H17NO and a molecular weight of 251.323 . It is used in various chemical reactions and can be synthesized in the lab .
Synthesis Analysis
The synthesis of “2,5-dimethyl-1-(1-naphthyl)-1H-pyrrole” involves several steps. One of the most synthetically useful and probably the most studied acyl transfer reaction to date is the kinetic resolution (KR) of sec-alcohols . This research area has been in the forefront of the contemporary ‘organocatalysis’ renaissance .Molecular Structure Analysis
The molecular structure of “2,5-dimethyl-1-(1-naphthyl)-1H-pyrrole” is complex. It has a molecular formula of C17H17NO . Other related compounds have different molecular formulas, such as “2,5-Dimethyl-1-naphthyl trifluoromethanesulfonate” with a molecular formula of C13H11F3O3S .Chemical Reactions Analysis
The chemical reactions involving “2,5-dimethyl-1-(1-naphthyl)-1H-pyrrole” are diverse. For instance, it can be involved in asymmetric acyl transfer processes including O - and N -acylation . The mechanism by which chiral nucleophiles catalyze asymmetric acyl transfer in the KR of sec -alcohols can be seen as a three-step process .Propriétés
IUPAC Name |
2,5-dimethyl-1-naphthalen-1-ylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-12-10-11-13(2)17(12)16-9-5-7-14-6-3-4-8-15(14)16/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWRRXOWTMTMQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Fluorocyclopentyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2665451.png)


![3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2665457.png)
![1-[(4-Tert-butylbenzoyl)amino]-3-phenylthiourea](/img/structure/B2665458.png)

![1-(3-Chlorobenzyl)-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2665464.png)
![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2665465.png)
![[2-(Difluoromethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride](/img/structure/B2665466.png)

![Methyl 2-oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B2665470.png)
![2-Azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2665471.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)acetic acid](/img/structure/B2665473.png)
